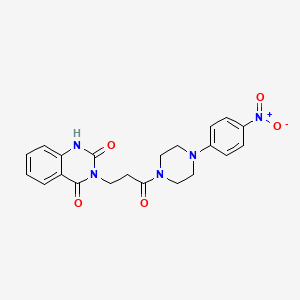
3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains a quinazoline-2,4(1H,3H)-dione skeleton . Quinazoline-2,4(1H,3H)-dione is a major class of N-fused heterocyclic compounds with a wide range of biological functions .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones involves various methods, including the treatment of 2-aminobenzamides with phosgene, the reaction of isatoic anhydride with amines or isocyanates, the condensation of 2-halobenzoates with monoalkylureas, Baeyer-Villiger oxidation of 4-iminoisatins, and the three-component catalytic condensation of 2-haloanilines with CO2 and isocyanides .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinazoline-2,4(1H,3H)-dione skeleton is a key feature of this molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the quinazoline-2,4(1H,3H)-dione skeleton and the nitrophenyl and piperazine groups .科学的研究の応用
Antimicrobial Activity
One area of research is the synthesis and evaluation of new derivatives of quinazoline-2,4(1H,3H)-dione for their antimicrobial properties. Studies have shown that certain substituted derivatives exhibit promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. This includes efforts to synthesize substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, indicating the potential of these compounds in the development of new antimicrobial agents (Vidule, 2011).
Anticancer Agents
Another significant application is the synthesis of novel quinazolinone derivatives as potential anticancer agents. Research has developed a series of these derivatives, demonstrating cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. This suggests the compound's utility in the design and development of new therapeutic agents for cancer treatment (Poorirani et al., 2018).
Herbicidal Activity
Explorations into the herbicidal activity of quinazoline-2,4-dione derivatives have also been conducted. A particular study synthesized triketone-containing quinazoline-2,4-dione derivatives, evaluating their efficacy against broadleaf and monocotyledonous weeds. Some of these compounds displayed superior herbicidal activity, suggesting their potential use in agricultural applications to control weed populations (Wang et al., 2014).
Green Synthesis Perspectives
There's a focus on the green and sustainable chemistry perspectives in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, highlighting the importance of environmentally friendly synthesis methods. Chemical fixation of CO2 to 2-aminobenzonitriles has been used as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones, reflecting the compound's role in promoting sustainable chemical practices (Vessally et al., 2017).
特性
IUPAC Name |
3-[3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c27-19(9-10-25-20(28)17-3-1-2-4-18(17)22-21(25)29)24-13-11-23(12-14-24)15-5-7-16(8-6-15)26(30)31/h1-8H,9-14H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTBDOGJECXYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(4-nitrophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)
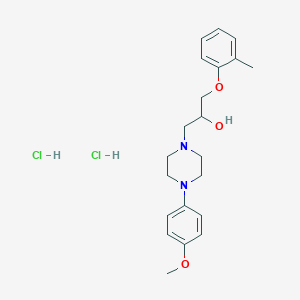
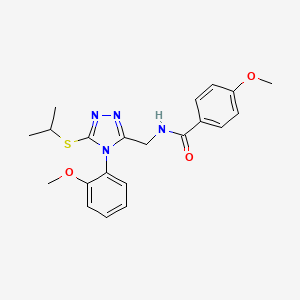
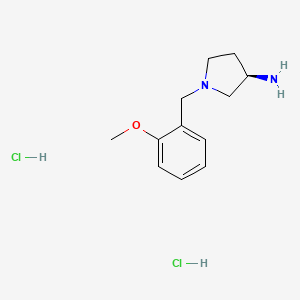

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)
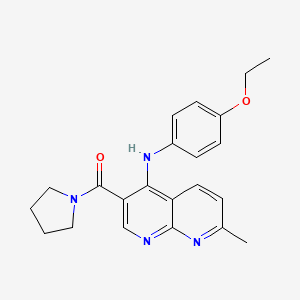
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
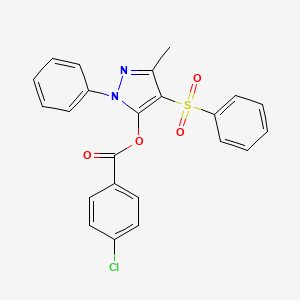
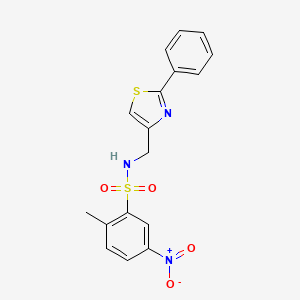
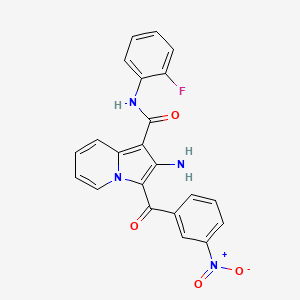

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)